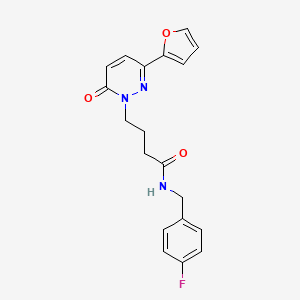

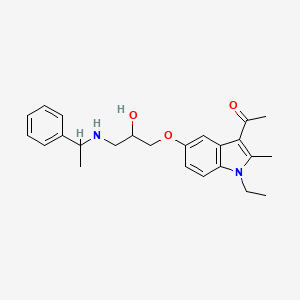

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

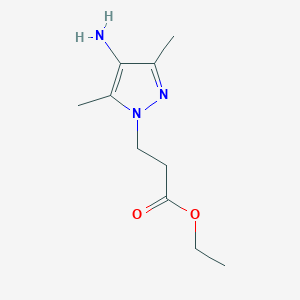

The compound “N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals and natural products . The 4-methoxyphenyl and 4-methylbenzamide groups are also common in many bioactive compounds .

Molecular Structure Analysis

Again, without specific information, I can only speculate on the molecular structure. The compound likely has a rigid structure due to the pyrrolidinone ring. The methoxy and methyl groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions. The methoxy group could potentially undergo demethylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the polar amide group and the nonpolar methoxy and methyl groups could impact the compound’s solubility, melting point, and other properties .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Properties

Research has demonstrated the synthesis and antimicrobial screening of derivatives of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide. These derivatives have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, they exhibited inhibitory action against strains of fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus, suggesting potential therapeutic applications for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Radiolabeling for Imaging

Another significant application of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide derivatives involves their development as radiolabeled compounds for imaging purposes. One study focused on the preparation of potent and selective ligands for the angiotensin II AT1 receptor, which were radiolabeled with carbon-11 for potential use in imaging with positron emission tomography (PET). These ligands, including [11C]L-159,884, demonstrate the utility of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide derivatives in the development of diagnostic tools in medical research (Hamill et al., 1996).

Chemical Modification and Drug Development

The compound and its derivatives have been subjects of chemical modification to explore their potential in drug development. Studies have involved synthesizing various derivatives to examine their pharmacological properties, such as anti-inflammatory activities and antiviral activities against specific strains, showcasing the versatility of this compound in the development of new therapeutic agents (Hussain et al., 2015; Ji et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-3-5-14(6-4-13)19(23)20-15-11-18(22)21(12-15)16-7-9-17(24-2)10-8-16/h3-10,15H,11-12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABKFVBKDVNICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2699948.png)

![6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2699952.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2699955.png)

![2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2699956.png)

![Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate](/img/structure/B2699963.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2699967.png)